molecular formula C9H20ClNO B2757617 3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride CAS No. 2416237-44-8

3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride

Cat. No. B2757617
CAS RN: 2416237-44-8
M. Wt: 193.72
InChI Key: HWORGAXUKTTWOD-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride is a chemical compound with the CAS Number: 1822604-07-8 . It is a powder in physical form . The compound contains a total of 30 bonds, including 11 non-H bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of 3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also contains 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride is a powder in physical form . It has a molecular weight of 165.66 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidines, including 3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

Intramolecular and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

3. Discovery and Biological Evaluation of Potential Drugs The compound is used in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Dehydrogenative Electrochemical Synthesis

The compound is used in the dehydrogenative electrochemical synthesis of 3,3’,5,5’-tetramethyl-2,2’-biphenol . This molecule is a well-known ligand building block and is used in transition-metal catalysis .

5. Ligand Building Blocks for Homogeneous Catalysis The compound is used as a ligand building block for homogeneous catalysis, particularly in the synthesis of 3,3’,5,5’-tetramethyl-2,2’-biphenol . This molecule is used in various reactions such as asymmetric addition reactions of alkyl radicals to double bonds, hydroformylation reactions to produce industrially valuable oxo chemicals, and Heck alkylation reactions .

Implementation into Conductive Polymer Structure

The compound is used in the synthesis of the first-generation dendrimer containing two TEMPO fragments, bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate, that can be implemented into a conductive polymer structure .

Safety and Hazards

The safety information for 3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3,5,5-tetramethylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)5-10-6-9(3,4)7(8)11;/h7,10-11H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQRYUCHWXUTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(C1O)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride

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